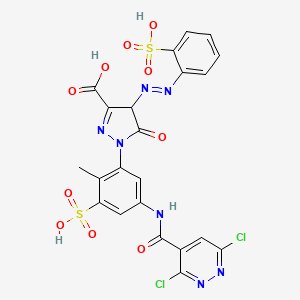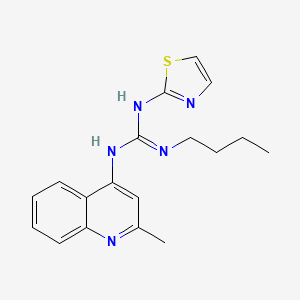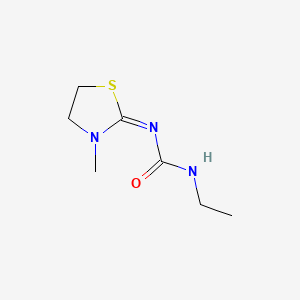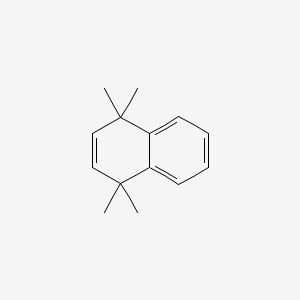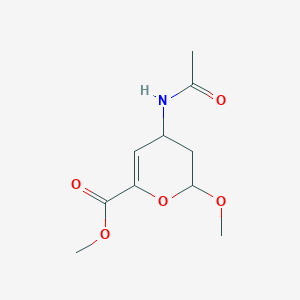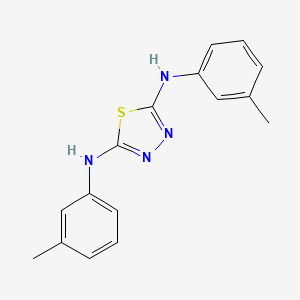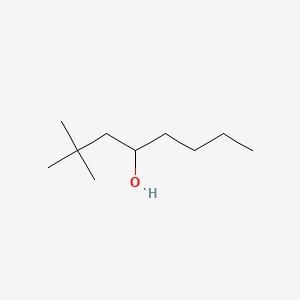
Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- is a chemical compound belonging to the organosilicon family. It is characterized by the presence of silicon-oxygen bonds and is widely used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- typically involves the reaction of chlorosilanes with alcohols or other nucleophiles. The reaction conditions often require the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the silicon-oxygen bonds.
Industrial Production Methods
In industrial settings, the production of this compound is usually carried out in large-scale reactors where precise control of temperature and pressure is maintained. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl-.
Analyse Chemischer Reaktionen
Types of Reactions
Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes, which have various applications in different industries.
Wissenschaftliche Forschungsanwendungen
Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of existing chemical structures, thereby influencing the properties and behavior of the compound in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- include:
Hexamethyldisiloxane: Another organosilicon compound with similar properties but different reactivity.
Tetramethyldisiloxane: A related compound with fewer methyl groups, leading to different chemical behavior.
Octamethylcyclotetrasiloxane: A cyclic siloxane with unique structural properties.
Uniqueness
What sets Disiloxane, 1,3-dichloro-1,3-bis(1,1-dimethylethyl)-1,3-dimethyl- apart from these similar compounds is its specific substitution pattern, which imparts unique reactivity and stability. This makes it particularly valuable in applications where precise control over chemical properties is required.
Eigenschaften
CAS-Nummer |
72259-76-8 |
|---|---|
Molekularformel |
C10H24Cl2OSi2 |
Molekulargewicht |
287.37 g/mol |
IUPAC-Name |
tert-butyl-(tert-butyl-chloro-methylsilyl)oxy-chloro-methylsilane |
InChI |
InChI=1S/C10H24Cl2OSi2/c1-9(2,3)14(7,11)13-15(8,12)10(4,5)6/h1-8H3 |
InChI-Schlüssel |
PYBCWXIIQNWNGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(O[Si](C)(C(C)(C)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




